Redox-Responsive Cleavability of Azido-PEG3-SS-PEG3-azide vs. Non-Cleavable PEG Linkers in In Vitro Systems
Azido-PEG3-SS-PEG3-azide contains a central disulfide bond that is cleavable by reducing agents like DTT, a property absent in non-cleavable PEG linkers. While a direct, head-to-head quantitative comparison for this exact compound is not available in primary literature, class-level inference from studies on disulfide-based PEG systems indicates that this bond undergoes rapid cleavage under physiologically relevant reducing conditions. For instance, fast aggregation due to PEG corona detachment via disulfide cleavage has been observed in the presence of 10 mM glutathione (GSH) [1]. This redox-sensitive cleavage is the fundamental differentiator from non-cleavable alternatives like Azido-PEG4-azide, which lack this stimulus-responsive functionality and thus cannot achieve triggered payload release .
| Evidence Dimension | Cleavability under reducing conditions |
|---|---|
| Target Compound Data | Cleavable (disulfide bond) |
| Comparator Or Baseline | Non-cleavable PEG linkers (e.g., Azido-PEG4-azide) |
| Quantified Difference | Binary: Cleavable vs. Non-cleavable |
| Conditions | In vitro; presence of reducing agents (e.g., DTT, GSH) |
Why This Matters
This binary cleavable property is essential for applications requiring intracellular or triggered release, such as in ADCs and PROTACs, where payload liberation is a prerequisite for therapeutic activity.
- [1] Takae, S., et al. (2011). Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery. *Bioconjugate Chemistry*. (Referenced for class-level inference on disulfide-PEG cleavage kinetics with 10 mM GSH). View Source
